molecular formula C10F20 B6593015 Perfluoro(1,3-diethylcyclohexane) CAS No. 335-23-9

Perfluoro(1,3-diethylcyclohexane)

Cat. No.: B6593015
CAS No.: 335-23-9
M. Wt: 500.07 g/mol
InChI Key: OIWXSBDFHALUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoro(1,3-diethylcyclohexane) is a fluorocarbon liquid, a perfluorinated derivative of the hydrocarbon 1,3-diethylcyclohexane. It is known for its chemical and biological inertness, making it a valuable compound in various industrial and scientific applications .

Biochemical Analysis

Biochemical Properties

As a chemically inert compound, Perfluoro(1,3-diethylcyclohexane) does not directly participate in biochemical reactions or interact with enzymes, proteins, or other biomolecules . Its unique physical properties, such as low viscosity and low surface tension , can influence the behavior of these biomolecules in its presence.

Cellular Effects

Given its chemical inertness, Perfluoro(1,3-diethylcyclohexane) does not directly affect cellular processes, cell signaling pathways, gene expression, or cellular metabolism . Its potential to act as a solvent for gases could indirectly influence cell function, particularly in contexts where gas solubility is a limiting factor.

Molecular Mechanism

Perfluoro(1,3-diethylcyclohexane) does not exert effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression . Its mechanism of action is primarily physical, not chemical, due to its perfluorinated nature .

Temporal Effects in Laboratory Settings

Perfluoro(1,3-diethylcyclohexane) is thermally stable to over 400°C , indicating that it does not degrade over time under normal laboratory conditions. Its effects on cellular function over time have not been extensively studied, but given its chemical inertness, long-term effects are likely to be minimal .

Dosage Effects in Animal Models

Studies on the dosage effects of Perfluoro(1,3-diethylcyclohexane) in animal models are currently lacking. Given its chemical inertness, it is unlikely to have toxic or adverse effects at high doses .

Metabolic Pathways

Perfluoro(1,3-diethylcyclohexane) does not participate in metabolic pathways due to its chemical inertness . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Perfluoro(1,3-diethylcyclohexane) within cells and tissues have not been extensively studied. Given its chemical inertness, it is unlikely to interact with transporters or binding proteins .

Subcellular Localization

Given its chemical inertness, it is unlikely to be directed to specific compartments or organelles via targeting signals or post-translational modifications .

Preparation Methods

Perfluoro(1,3-diethylcyclohexane) can be synthesized using the Fowler process, which involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from meta-xylene. This method is preferred over using 1,3-diethylcyclohexane as the starting material because it requires less fluorine . The compound is then purified through fractional distillation and treated with potassium hydroxide pellets to remove impurities .

Chemical Reactions Analysis

Comparison with Similar Compounds

Perfluoro(1,3-diethylcyclohexane) is similar to other perfluorocarbons such as perfluoro(1,3-dimethylcyclohexane) and perfluorodecalin. These compounds share properties like chemical inertness, high thermal stability, and low surface tension. perfluoro(1,3-diethylcyclohexane) is unique due to its specific molecular structure, which provides distinct advantages in certain applications, such as its use as a tracer and in high-temperature environments .

Similar Compounds

  • Perfluoro(1,3-dimethylcyclohexane)
  • Perfluorodecalin
  • Perfluoro(methylcyclohexane)
  • Perfluorooctane

Properties

IUPAC Name

1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F20/c11-1(6(19,20)9(25,26)27)3(13,14)2(12,7(21,22)10(28,29)30)5(17,18)8(23,24)4(1,15)16
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWXSBDFHALUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032811
Record name Perfluoro-1,3-diethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-23-9
Record name 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoro-1,3-diethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluoro(1,3-diethylcyclohexane)
Reactant of Route 2
Reactant of Route 2
Perfluoro(1,3-diethylcyclohexane)
Reactant of Route 3
Reactant of Route 3
Perfluoro(1,3-diethylcyclohexane)
Reactant of Route 4
Reactant of Route 4
Perfluoro(1,3-diethylcyclohexane)
Reactant of Route 5
Reactant of Route 5
Perfluoro(1,3-diethylcyclohexane)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Perfluoro(1,3-diethylcyclohexane)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.